2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid
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Overview
Description
This compound is a phenylalanine derivative . It is also known by its IUPAC name (2S)-3-{4-[(tert-butoxycarbonyl)amino]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C29H30N2O6 . Its average mass is 502.558 Da and its monoisotopic mass is 502.210388 Da .Scientific Research Applications
Enzyme-activated Surfactants for Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, related to the compound , have been utilized as surfactants for carbon nanotubes (CNTs). Their interactions with CNTs were modeled using quantum mechanical computations, leading to the development of enzymatically activated CNT surfactants. These surfactants create homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions, indicating a novel approach for the dispersion and application of CNTs in various scientific and technological fields (Cousins et al., 2009).
Synthesis of Oligomers from Neuraminic Acid Analogues
Research on N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids has led to the preparation of oligomers varying in length. These compounds demonstrate the chemical flexibility and utility of fluorenylmethoxycarbonyl-protected amino acids in synthesizing complex biological molecules, offering insights into the synthesis of biologically relevant oligomers (Gregar & Gervay-Hague, 2004).
Alternative to Phenolation of Aliphatic Hydroxyls
Phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, presenting an alternative to phenol. This research exemplifies how natural compounds can provide phenolic functionalities for the development of bio-based materials, illustrating the potential for sustainable material science applications (Trejo-Machin et al., 2017).
Modified Benzhydrylamine for Solid Phase Peptide Synthesis
A study on a modified benzhydrylamine derivative demonstrates its utility as a precursor for the C-terminal amide in Fmoc-based solid-phase peptide synthesis. This highlights the importance of developing novel reagents for peptide synthesis, expanding the toolbox for peptide chemists and researchers in the field of proteomics and drug development (Funakoshi et al., 1988).
Electroluminescent Conjugated Polyelectrolytes
Research into alternating copolymers based on polyfluorene, incorporating the fluorenylmethoxycarbonyl moiety, has led to the development of water-soluble blue-emitting conjugated polyelectrolytes. These materials show potential for use in electroluminescent devices, highlighting the application of fluorenylmethoxycarbonyl-related compounds in the development of advanced materials for optoelectronic applications (Huang et al., 2004).
Mechanism of Action
Mode of Action
It is known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) group, which is commonly used in peptide synthesis as a protective group for the amino group . The Fmoc group can be removed under mildly basic conditions, allowing for the sequential addition of amino acids in peptide synthesis .
Biochemical Pathways
Given its structure, it may be involved in peptide synthesis pathways due to the presence of the fmoc group
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is stable at room temperature and has a long shelf-life
properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-15(23(26)27)16-10-12-17(13-11-16)25-24(28)29-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,15,22H,14H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHWHSFAKSZFLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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